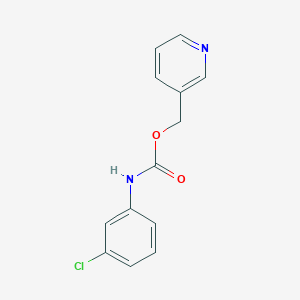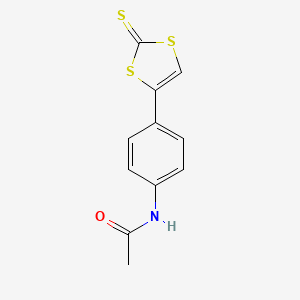
4-(4-Acetamidophenyl)-1,3-dithiole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Acetamidophenyl)-1,3-dithiole-2-thione is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dithiolethione ring, which is known for its antioxidant properties, and an acetamidophenyl group, which is a common structural motif in pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetamidophenyl)-1,3-dithiole-2-thione typically involves the reaction of 4-acetamidophenyl isothiocyanate with a dithiolethione precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of 4-acetamidophenyl isothiocyanate, followed by its reaction with a dithiolethione precursor. The process is optimized for large-scale production by using continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Acetamidophenyl)-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The dithiolethione ring can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form dithiols.
Substitution: The acetamidophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Halogenated or nitrated derivatives of the acetamidophenyl group.
Aplicaciones Científicas De Investigación
4-(4-Acetamidophenyl)-1,3-dithiole-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of 4-(4-Acetamidophenyl)-1,3-dithiole-2-thione involves its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The dithiolethione ring can scavenge free radicals and reduce oxidative stress.
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.
Gene Expression: It may modulate the expression of genes involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparación Con Compuestos Similares
4-(4-Acetamidophenyl)-1,3-dithiole-2-thione can be compared with other similar compounds to highlight its uniqueness:
4-Acetamidophenol (Paracetamol): While both compounds contain an acetamidophenyl group, this compound has a dithiolethione ring, which imparts additional antioxidant properties.
Dithiolethiones: Other dithiolethiones, such as oltipraz, share the dithiolethione ring but lack the acetamidophenyl group, making this compound unique in its combined structural features.
Propiedades
Número CAS |
13575-06-9 |
|---|---|
Fórmula molecular |
C11H9NOS3 |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
N-[4-(2-sulfanylidene-1,3-dithiol-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H9NOS3/c1-7(13)12-9-4-2-8(3-5-9)10-6-15-11(14)16-10/h2-6H,1H3,(H,12,13) |
Clave InChI |
IAZQLSJMIXBZLN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6-bromo-8h-1-thia-cyclopenta[a]indene-3-carboxylic acid ethyl ester](/img/structure/B11955745.png)
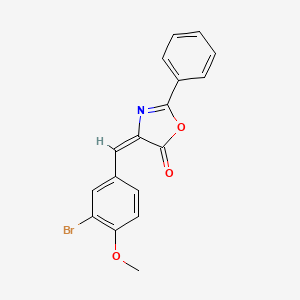

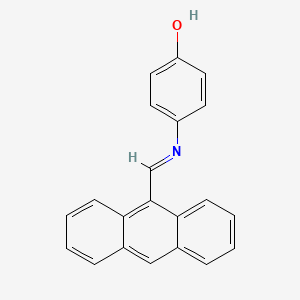
![1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one](/img/structure/B11955778.png)
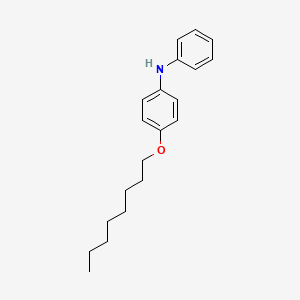
![6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11955792.png)
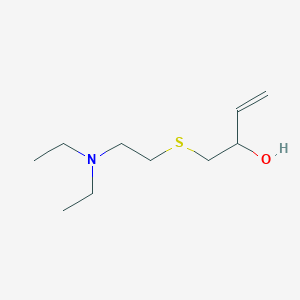
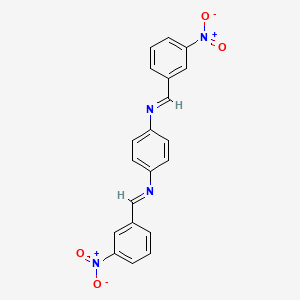

![2,3,4,5-Tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11955820.png)
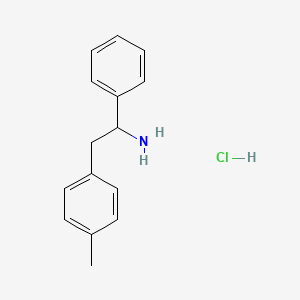
![7,7-Dibromo-2-methylbicyclo[4.1.0]heptane](/img/structure/B11955836.png)
